2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride
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Overview
Description
2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a 2-chlorophenyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 2-chlorophenylcyclopropane with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Chlorophenylcyclopropane} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with carbenes or other reactive species.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Addition Reactions: Carbenes generated from diazomethane or other sources can be used to add across the cyclopropane ring.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters depending on the nucleophile used.
Addition Reactions: Formation of cyclopropane derivatives with additional substituents.
Oxidation and Reduction Reactions: Formation of corresponding alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylcyclopropane-1-carbonyl chloride
- 2-(2-Bromophenyl)cyclopropane-1-carbonyl chloride
- 2-(2-Methylphenyl)cyclopropane-1-carbonyl chloride
Uniqueness
2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXAUAVBMALYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664466 |
Source
|
Record name | 2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90767-75-2 |
Source
|
Record name | 2-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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